ML328

Overview

Description

ML328 is a drug-like pipemidic acid thiourea compound that has been identified as a potent and selective inhibitor of bacterial AddAB and RecBCD helicase-nucleases . These enzyme complexes are crucial for the repair of DNA double-strand breaks and genetic recombination in bacteria . This compound has shown dual activity in multiple cell-based and biochemical assays, making it a valuable molecular probe for further enzymatic, genetic, and physiological studies .

Preparation Methods

. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the reaction of appropriate starting materials to form the pipemidic acid thiourea core.

Functionalization: Introduction of functional groups such as trifluoromethyl and other substituents to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

the synthetic route described above can be scaled up for larger-scale production if needed .

Chemical Reactions Analysis

ML328 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different properties .

Scientific Research Applications

ML328 has a wide range of scientific research applications, including:

Mechanism of Action

ML328 exerts its effects by selectively inhibiting the bacterial AddAB and RecBCD helicase-nucleases . These enzymes are involved in the repair of DNA double-strand breaks and genetic recombination, processes that are essential for bacterial survival and virulence . By inhibiting these enzymes, this compound disrupts the DNA repair mechanisms, leading to increased sensitivity of bacteria to DNA-damaging agents and reduced bacterial viability . The molecular targets of this compound include the active sites of the AddAB and RecBCD enzyme complexes, where it binds and prevents their catalytic activity .

Comparison with Similar Compounds

ML328 is unique in its dual inhibitory activity against both AddAB and RecBCD helicase-nucleases . Similar compounds include other inhibitors of bacterial DNA repair enzymes, such as:

Nitrofuran amides: These compounds also inhibit bacterial helicase-nucleases but may have different selectivity and potency profiles.

Pipemidic acid derivatives: Similar to this compound, these compounds are based on the pipemidic acid scaffold and exhibit inhibitory activity against bacterial enzymes.

Compared to these similar compounds, this compound stands out due to its dual activity and high selectivity, making it a valuable tool for studying bacterial DNA repair mechanisms and developing new antibacterial therapies .

Biological Activity

ML328 is a novel small-molecule compound recognized for its dual inhibitory activity against bacterial helicase-nuclease enzymes, specifically AddAB and RecBCD. These enzymes play crucial roles in bacterial DNA repair and recombination processes, making them attractive targets for developing new antimicrobial agents. The compound is derived from pipemidic acid thiourea and has shown promise in various biological assays, indicating its potential as a therapeutic agent against multidrug-resistant (MDR) bacterial strains.

This compound functions primarily by inhibiting the activities of AddAB and RecBCD, which are essential for bacterial survival and pathogenicity. The compound's mechanism involves blocking the enzymatic functions necessary for DNA repair, thereby sensitizing bacteria to other antibiotics and potentially reducing the emergence of resistance.

- Half-maximal Inhibition Concentrations (IC50) :

- RecBCD : 25 μM

- AddAB : 5 μM

These values indicate that this compound is a potent inhibitor, particularly of the AddAB enzyme, which is critical for bacterial virulence .

Efficacy Against Multidrug-Resistant Strains

Recent studies have highlighted this compound's effectiveness against various MDR strains. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains, demonstrating significant antibacterial activity. Its ability to inhibit the SOS response—a cellular mechanism that facilitates DNA repair in response to stress—further enhances its potential as an antimicrobial agent .

Comparative Studies

The following table summarizes the biological activity of this compound compared to other known inhibitors:

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | RecBCD | 25 | Dual inhibitor; significant activity against MDR strains |

| This compound | AddAB | 5 | First-in-class inhibitor; enhances antibiotic efficacy |

| IMP-1700 | RecBCD | TBD | More potent than this compound; developed from SAR studies |

| Adozelesin | RecBCD | TBD | Non-selective; high cytotoxicity due to DNA-alkylation |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

-

Case Study: MRSA Infection

A clinical isolate of MRSA was treated with this compound in combination with ciprofloxacin. The results indicated a significant reduction in bacterial load compared to ciprofloxacin alone, suggesting that this compound enhances the efficacy of existing antibiotics . -

Case Study: E. coli Resistance

In laboratory settings, E. coli strains resistant to multiple antibiotics were subjected to treatment with this compound. The compound not only inhibited growth but also restored sensitivity to previously ineffective antibiotics, demonstrating its potential role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship (SAR) studies that aimed to optimize its inhibitory properties. Researchers focused on modifying the pipemidic acid substructure to enhance binding affinity and selectivity toward AddAB and RecBCD enzymes.

- Modifications included:

- Substitution of aromatic groups to improve interaction with enzyme active sites.

- Exploration of different thiourea derivatives to assess their impact on biological activity.

These efforts resulted in the identification of several analogs with improved potency, although further exploration is needed to fully understand their mechanisms and therapeutic potential .

Properties

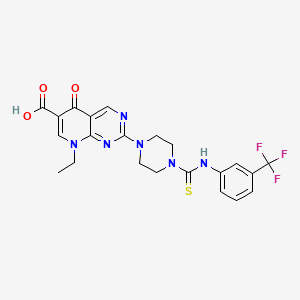

IUPAC Name |

8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYVBPXJSBDUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.